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molecular formula C11H13FN2O3 B8474237 4-(2-Fluoro-3-nitrobenzyl)morpholine

4-(2-Fluoro-3-nitrobenzyl)morpholine

Cat. No. B8474237
M. Wt: 240.23 g/mol
InChI Key: ZKQRJSVRICXHCN-UHFFFAOYSA-N
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Patent
US08080568B1

Procedure details

A stirred solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (2.50 g, 10.6 mmol) and morpholine (2.78 g, 32.0 mmol) in toluene (24 mL) was heated at reflux temperature for 2.5 h. The reaction mixture was allowed to cool to room temperature and then washed with 1 N NaOH (2×20 mL). The aqueous layer was extracted with EtOAc (2×25 mL), and the combined toluene solution and EtOAc extracts were dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 4-(2-fluoro-3-nitrobenzyl)morpholine (1.95 g, 89%) as a light yellow solid. 1H NMR (400 MHz, CD3OD): δ 8.02-7.97 (m, 1H), 7.83-7.78 (m, 1H), 7.36 (td, 1H, J=8.0, 1.0 Hz), 3.70-3.67 (m, 6H), 2.51 (br t, 4H, J=4.6 Hz).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[F:12].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[F:12][C:4]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
2.78 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
24 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2.5 h
Duration
2.5 h
WASH
Type
WASH
Details
washed with 1 N NaOH (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined toluene solution and EtOAc extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of EtOAc and hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2CCOCC2)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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